[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde and potassium thiocyanate. The reaction is carried out in an aqueous medium under acidic conditions . The general reaction scheme is as follows:
C7H5NS2+CH2O+KSCN→C9H6N2S3+KOH+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-benzothiazolesulfonic acid and other sulfur oxides.
Reduction: Reduction reactions can convert it back to 2-mercaptobenzothiazole.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-Benzothiazolesulfonic acid
Reduction: 2-Mercaptobenzothiazole
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: Acts as a microbicide and fungicide in biological studies.
Medicine: Investigated for its potential use in antimicrobial and antifungal therapies.
Industry: Used in the preservation of leather, protection of paper products, and as a wood preservative.
Mechanism of Action
The mechanism of action of [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate involves the disruption of microbial cell membranes and inhibition of essential enzymes . The compound interacts with sulfur-containing enzymes, leading to the formation of reactive sulfur species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate.
Benzothiazole: The parent compound with similar structural features.
Benzisothiazolinone: Another benzothiazole derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its dual functional groups (benzothiazole and thiocyanate), which confer both antimicrobial and fungicidal properties . This makes it particularly effective in industrial applications where broad-spectrum microbial control is required .
Properties
CAS No. |
63028-32-0 |
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Molecular Formula |
C9H8N2S3 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2H-1,3-benzothiazol-3-ylsulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H8N2S3/c10-5-12-7-14-11-6-13-9-4-2-1-3-8(9)11/h1-4H,6-7H2 |
InChI Key |
RAAIWFRHVPDKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)SCSC#N |
Origin of Product |
United States |
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